molecular formula C8H7N3O2 B164790 4-(Azidomethyl)benzoic acid CAS No. 79584-03-5

4-(Azidomethyl)benzoic acid

Cat. No. B164790
Key on ui cas rn: 79584-03-5
M. Wt: 177.16 g/mol
InChI Key: QWRURNUFBGDSDL-UHFFFAOYSA-N
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Patent
US04378314

Procedure details

To a stirred solution of p-bromomethylbenzoic acid (13.607 g, 63.3 mmol) in acetone (300 ml) and H2O (15 ml) was added dropwise at room temperature a solution of NaN3 (4.123 g, 63.4 mmol) in H2O (40 ml). The reaction mixture was stirred at room temperature overnight(ca 20 h). After evaporation of the acetone, the residual solid was suspended in water and filtered, yielding 10.13 g (57.2 mmol, 90.3%) of p-azidomethylbenzoic acid as a white powder: 1Hmr (DMSO-d6 4.57 (2H, s, --CH3N3), 7.43-7.55-7.93-8.07 (4H, A2 'B2 ', aromatic Hs) and 12.7 ppm (br, s, --CO2H): ir (nujol) νmax : (--N3) and 1670 cm-1 (--CO2H).
Quantity
13.607 g
Type
reactant
Reaction Step One
Name
Quantity
4.123 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[N-:12]=[N+:13]=[N-:14].[Na+]>CC(C)=O.O>[N:12]([CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)=[N+:13]=[N-:14] |f:1.2|

Inputs

Step One
Name
Quantity
13.607 g
Type
reactant
Smiles
BrCC1=CC=C(C(=O)O)C=C1
Name
Quantity
4.123 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight(ca 20 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the acetone
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57.2 mmol
AMOUNT: MASS 10.13 g
YIELD: PERCENTYIELD 90.3%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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